N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy and methoxy group attached to a benzamide core, along with a pentylideneaminoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the ethoxy and methoxy groups. The final step involves the addition of the pentylideneaminoethyl side chain and the formation of the oxalate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Hydroxy-2-oxoacetate;2-[(3-methoxy-2-propoxybenzoyl)amino]ethyl-pentylideneazanium
- 2-ethoxy-3-methoxy-N-{2-[(1E)-pentylideneamino]ethyl}benzamide
Uniqueness
N-(2-Pentylideneaminoethyl)-2-ethoxy-3-methoxybenzamide oxalate is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
63906-78-5 |
---|---|
Molecular Formula |
C19H28N2O7 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[(2-ethoxy-3-methoxybenzoyl)amino]ethyl-pentylideneazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C17H26N2O3.C2H2O4/c1-4-6-7-11-18-12-13-19-17(20)14-9-8-10-15(21-3)16(14)22-5-2;3-1(4)2(5)6/h8-11H,4-7,12-13H2,1-3H3,(H,19,20);(H,3,4)(H,5,6) |
InChI Key |
PTYFYNKKKOLUQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=[NH+]CCNC(=O)C1=C(C(=CC=C1)OC)OCC.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.